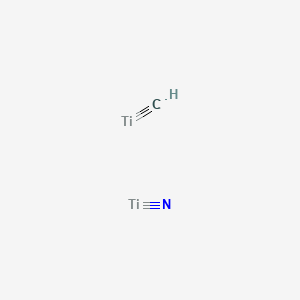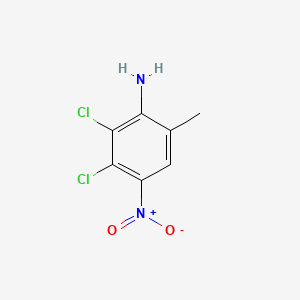
Sodium tetrachloroplatinate(II) hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium tetrachloroplatinate(II) hydrate, also known as Sodium platinum chloride hydrate, Sodium chloroplatinate(II) hydrate, and Sodium tetrachloroplatinate, is a chemical compound with the molecular formula Na2PtCl4.xH2O (x=3) . and is used as a chemical intermediate .
Molecular Structure Analysis
The molecular weight of Sodium tetrachloroplatinate(II) hydrate is 400.9 g/mol . The InChI string representation of its structure isInChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 . The canonical SMILES representation is O.[Na+].[Na+].ClPt-2(Cl)Cl . Physical And Chemical Properties Analysis
Sodium tetrachloroplatinate(II) hydrate appears as a reddish-brown powder . It has a melting point of 100°C . It is soluble in water .科学的研究の応用
Complex Formation in Chemical Reactions
Sodium tetrachloroplatinate(II) is involved in complex chemical reactions. A study by Kasahara et al. (1969) showed its reaction with 2-vinylpyridine in various alcohols, leading to the formation of σ-bonded complexes with palladium and platinum, highlighting its role in creating covalent metal-carbon bonds (Kasahara, Tanaka, & Izumi, 1969).
Hydrolysis Kinetics
Wu et al. (1990) examined the stepwise hydrolysis of tetrachloroplatinate(II) in basic solutions, using 195 Pt NMR spectroscopy. This study provides insight into the sequential reactions and spectral characteristics of each Pt(II) species, showcasing the compound's role in hydrolysis kinetics (Wu, Schwederski, & Margerum, 1990).
Novel Polyoxometalate Synthesis
In 2014, Izarova et al. reported the synthesis of a novel tetrapalladium(II)-containing polyoxometalate using sodium tetrachloroplatinate(II), demonstrating its utility in synthesizing complex inorganic compounds (Izarova, Maksimovskaya, Willbold, & Kögerler, 2014).
Gas Hydrate Formation Studies
Hoseinynezhad and Varaminian (2019) investigated the impact of sodium halide salts, including compounds similar to sodium tetrachloroplatinate(II), on the kinetics of tetrahydrofuran hydrate formation. This research highlights the role of sodium-based compounds in influencing hydrate growth rates (Hoseinynezhad & Varaminian, 2019).
Sodium Hydration in Water Clusters
Barnett and Landman (1993) explored the hydration of sodium in water clusters, providing insights into the behavior of sodium compounds like sodium tetrachloroplatinate(II) in aqueous environments (Barnett & Landman, 1993).
Synthesis of Platinum(II)-Olefin Complexes
Hartley (1971) described a novel synthesis method for platinum(II)-olefin complexes using sodium tetrachloroplatinate(II), demonstrating its role in synthesizing organometallic compounds (Hartley, 1971).
Thermal Energy Storage Applications
Purohit and Sistla (2020) reviewed the use of salt hydrates like sodium tetrachloroplatinate(II) in thermal energy storage applications. These compounds are used as phase change materials due to their high latent heat value and good thermal conductivity (Purohit & Sistla, 2020).
Safety And Hazards
Sodium tetrachloroplatinate(II) hydrate is classified as Acute Tox. 3 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1 . It is toxic if swallowed (H301), causes skin irritation (H315), may cause an allergic skin reaction (H317), causes serious eye damage (H318), and may cause allergy or asthma symptoms or breathing difficulties if inhaled (H334) .
特性
CAS番号 |
14460-25-4 |
|---|---|
製品名 |
Sodium tetrachloroplatinate(II) hydrate |
分子式 |
Cl4H2Na2OPt |
分子量 |
400.879 |
IUPAC名 |
disodium;tetrachloroplatinum(2-);hydrate |
InChI |
InChI=1S/4ClH.2Na.H2O.Pt/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4 |
InChIキー |
GIEPPPFPHULPBK-UHFFFAOYSA-J |
SMILES |
O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



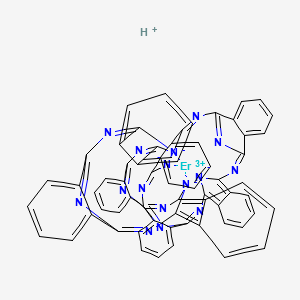
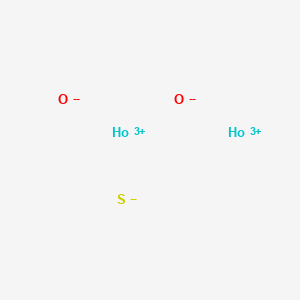
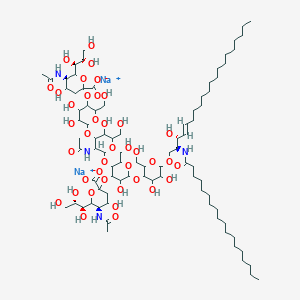
![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)
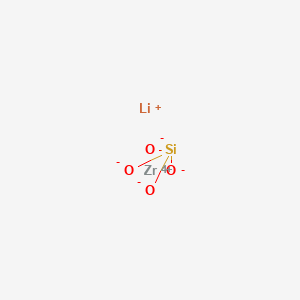

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)
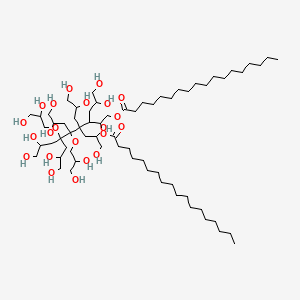
![8H-Thiopyrano[3,2-g][1,3]benzothiazole](/img/structure/B576738.png)

